molecular formula C21H14N2O3S B2629148 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid CAS No. 325807-33-8

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid

Cat. No.: B2629148
CAS No.: 325807-33-8
M. Wt: 374.41
InChI Key: FNRIRVWOQHFTMB-UHFFFAOYSA-N
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Description

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzoic acid group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene moiety, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or altered ring structures .

Scientific Research Applications

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, affecting processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid include other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIRVWOQHFTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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